An In-Depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-1H-indole-6-carboxylate
An In-Depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-1H-indole-6-carboxylate
This technical guide provides a comprehensive overview of the known and anticipated physical properties of Methyl 4-hydroxy-1H-indole-6-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a robust resource for the characterization and application of this molecule.
Molecular Structure and Chemical Identity
Methyl 4-hydroxy-1H-indole-6-carboxylate (CAS No: 77140-48-8) is a substituted indole, a bicyclic aromatic heterocycle, featuring a hydroxyl group at the 4-position and a methyl carboxylate group at the 6-position of the indole ring.[1][2] This unique substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| CAS Number | 77140-48-8 | [1][2][3] |
| Appearance | Beige to light pink or pale pink solid | [1][4] |
| Melting Point | 148-149 °C | [4] |
| Boiling Point | Not experimentally determined | N/A |
| Density | Not experimentally determined | N/A |
| Water Solubility | Slightly soluble (2.5 g/L at 25 °C) | [4] |
| Solubility in Organic Solvents | Generally soluble in organic solvents such as methanol, ethanol, and chloroform/ethanol mixtures. | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature or 0-8 °C. | [1][4] |
Spectroscopic and Crystallographic Characterization
Detailed spectroscopic and crystallographic data for Methyl 4-hydroxy-1H-indole-6-carboxylate are not extensively reported in publicly accessible literature. This section outlines the expected spectral characteristics and provides standardized protocols for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the O-H proton, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of Methyl 4-hydroxy-1H-indole-6-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-hydroxy-1H-indole-6-carboxylate is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of Methyl 4-hydroxy-1H-indole-6-carboxylate should show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (191.18 g/mol ).
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Crystallography
The determination of the single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, studies on similar indole derivatives suggest that they tend to form crystalline solids.[5]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, or by vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Synthetic Methodology
While a specific, detailed synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate is not readily found in peer-reviewed literature, its synthesis can be conceptualized based on established methods for the preparation of substituted indoles. A plausible synthetic route could involve the modification of a pre-formed indole ring or the construction of the indole nucleus from acyclic precursors. One such general approach is the Bischler-Möhlau reaction.[5]
A more specific, though still generalized, procedure for the synthesis of 4-hydroxyindoles has been described in the patent literature.[6] This often involves the construction of a tetrahydroindolone intermediate, followed by aromatization and functional group manipulation.
Conclusion
Methyl 4-hydroxy-1H-indole-6-carboxylate is a valuable heterocyclic compound with significant potential in various scientific fields. This guide provides a summary of its known physical properties and outlines standard methodologies for the determination of properties that are not yet documented in the literature. The provided protocols are intended to serve as a practical resource for researchers working with this and similar molecules. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment.
References
-
PubChem. Methyl indoline-6-carboxylate.[Link]
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ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[Link]
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Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.[Link]
-
PrepChem.com. Synthesis of 4-hydroxyindole.[Link]
-
PubChem. methyl 1H-indole-4-carboxylate.[Link]
-
PubChem. Methyl indole-6-carboxylate.[Link]
- Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate.[Link]
-
PubChem. Ethyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate.[Link]
-
ResearchGate. Enzymatic synthesis of novel water-soluble indigoid compounds.[Link]
- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.
-
AbacipharmTech. Methyl 4-hydroxy-1H-indole-6-carboxylate.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-hydroxy-1H-indole-6-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Methyl 4-hydroxy-1H-indole-6-carboxylate – Biotuva Life Sciences [biotuva.com]
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(Image: Structure of Methyl 4-hydroxy-1H-indole-6-carboxylate with standard IUPAC numbering for analysis.)
